

An In-depth Technical Guide to 2-Iodoquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodoquinoline-3-carbaldehyde**

Cat. No.: **B1311653**

[Get Quote](#)

CAS Number: 80231-40-9

This technical guide provides a comprehensive overview of **2-Iodoquinoline-3-carbaldehyde**, a key intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its potential applications, with a focus on its role as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

2-Iodoquinoline-3-carbaldehyde is a solid organic compound with the molecular formula $C_{10}H_6INO$.^{[1][2]} Its molecular weight is approximately 283.07 g/mol .^{[1][2]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Iodoquinoline-3-carbaldehyde**

Property	Value	Reference(s)
CAS Number	80231-40-9	[1] [2]
Molecular Formula	C ₁₀ H ₆ INO	[1] [2]
Molecular Weight	283.07 g/mol	[1]
Exact Mass	282.94941 Da	[1] [2]
Melting Point	150-152 °C	[1]
Boiling Point (Predicted)	388.7 ± 27.0 °C	[1]
Density (Predicted)	1.880 ± 0.06 g/cm ³	[1]
XLogP3	2.3	[2]

Synthesis and Experimental Protocols

The primary synthetic route to **2-Iodoquinoline-3-carbaldehyde** involves a two-step process, starting from a substituted acetanilide. The first step is the synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is followed by a halogen exchange reaction to replace the chlorine atom with iodine.

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[\[3\]](#)

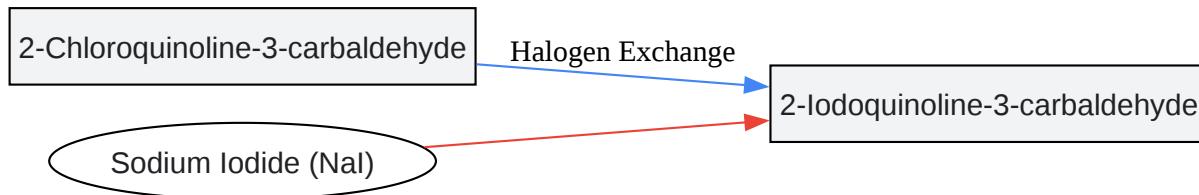
Experimental Protocol:

- To a stirred solution of N,N-dimethylformamide (DMF) (0.15 mol), cooled to 0 °C, phosphorus oxychloride (POCl₃) (0.35 mol) is added dropwise.[\[3\]](#)
- The appropriate acetanilide derivative (0.05 mol) is then added portion-wise to the Vilsmeier reagent.[\[3\]](#)
- The reaction mixture is heated to 60-90 °C for several hours (typically 7-16 hours), with the progress monitored by thin-layer chromatography (TLC).[\[3\]](#)[\[4\]](#)

- Upon completion, the reaction mixture is carefully poured onto crushed ice.[3][4]
- The resulting precipitate, 2-chloroquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[3][4]

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction.


Step 2: Synthesis of 2-Iodoquinoline-3-carbaldehyde (Halogen Exchange)

The conversion of 2-chloroquinoline-3-carbaldehyde to its iodo-analogue is achieved through a Finkelstein-type halogen exchange reaction.[5]

Experimental Protocol:

- 2-Chloroquinoline-3-carbaldehyde is dissolved in a suitable solvent, such as acetonitrile.[5]
- An excess of sodium iodide (NaI) is added to the solution.[5]
- The reaction mixture is heated under reflux for a sufficient period to ensure complete conversion, which can be monitored by TLC.
- After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
- The organic layer is washed, dried, and concentrated under reduced pressure.

- The crude **2-Iodoquinoline-3-carbaldehyde** can be purified by column chromatography or recrystallization from a solvent such as ethanol.[1]

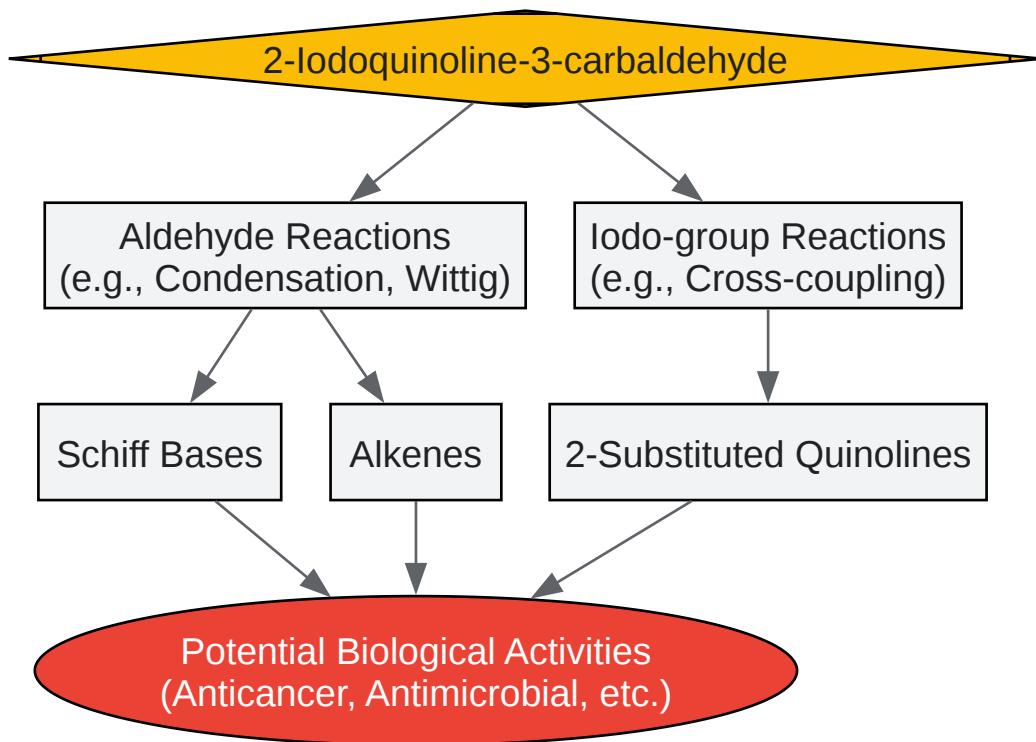
[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Iodoquinoline-3-carbaldehyde** via Halogen Exchange.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **2-Iodoquinoline-3-carbaldehyde** are not readily available in the cited literature, the expected spectroscopic data can be predicted based on the analysis of closely related compounds.

Table 2: Predicted Spectroscopic Data for **2-Iodoquinoline-3-carbaldehyde**


Technique	Predicted Peaks/Signals
¹ H NMR (CDCl ₃)	δ 10.0-10.5 (s, 1H, -CHO), 8.5-9.5 (m, 1H, quinoline H4), 7.5-8.5 (m, 4H, quinoline aromatic protons)
¹³ C NMR (CDCl ₃)	δ 190-195 (C=O), 150-160 (quinoline C2), 120-150 (quinoline aromatic carbons)
IR (KBr)	ν ~1690 cm ⁻¹ (C=O stretch, aldehyde), ~2720, 2820 cm ⁻¹ (C-H stretch, aldehyde), 1450-1600 cm ⁻¹ (C=C and C=N stretch, aromatic)
Mass Spec. (ESI+)	m/z 284 [M+H] ⁺

Reactivity and Potential Applications in Drug Discovery

2-Iodoquinoline-3-carbaldehyde is a valuable synthetic intermediate due to the reactivity of its functional groups. The aldehyde group can undergo a variety of reactions, including condensation to form Schiff bases, Wittig reactions, and oxidation or reduction.^[6] The iodo-substituent at the 2-position is a good leaving group, making it amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents at this position.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.^{[6][7][8]} The unique electronic properties conferred by the iodo-substituent and the synthetic versatility of the carbaldehyde group make **2-Iodoquinoline-3-carbaldehyde** an attractive starting material for the synthesis of novel quinoline-based therapeutic agents.

While no specific signaling pathways have been directly elucidated for **2-Iodoquinoline-3-carbaldehyde** itself, its derivatives have the potential to interact with various biological targets. For instance, quinoline-based compounds have been investigated as inhibitors of enzymes such as methionine aminopeptidase 1 in *Leishmania donovani*.^[9]

[Click to download full resolution via product page](#)

Caption: Reactivity and potential applications of **2-Iodoquinoline-3-carbaldehyde**.

Conclusion

2-Iodoquinoline-3-carbaldehyde is a synthetically versatile molecule with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its aldehyde and iodo functionalities, makes it an ideal scaffold for the generation of diverse libraries of novel quinoline derivatives for biological screening. Further research into the biological activities of compounds derived from this intermediate is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-Iodoquinoline-3-carbaldehyde | C10H6INO | CID 10989700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Biological activity of natural 2-quinolinones | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iodoquinoline-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311653#2-iodoquinoline-3-carbaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com